molecular formula C12H17N3O B7503895 (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone

(4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone

Cat. No.: B7503895
M. Wt: 219.28 g/mol
InChI Key: YVFDEAWKFSSZGC-UHFFFAOYSA-N
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Description

(4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone: is an organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone typically involves the reaction of 4-ethylpiperazine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for further study in medicinal chemistry.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Ethyl-1-piperazinyl)(5-methyl-3-pyridinyl)methanone
  • (4-Methyl-1-piperazinyl)(3-pyridinyl)methanone
  • (4-Ethyl-1-piperazinyl)(2-pyridinyl)methanone

Uniqueness: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-14-6-8-15(9-7-14)12(16)11-4-3-5-13-10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFDEAWKFSSZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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